molecular formula C22H16ClN3O4S B2969832 (2Z)-2-(benzenesulfonamidoimino)-N-(3-chlorophenyl)-2H-chromene-3-carboxamide CAS No. 902555-33-3

(2Z)-2-(benzenesulfonamidoimino)-N-(3-chlorophenyl)-2H-chromene-3-carboxamide

Cat. No.: B2969832
CAS No.: 902555-33-3
M. Wt: 453.9
InChI Key: PDIGATMELUBHSH-LVWGJNHUSA-N
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Description

(2Z)-2-(benzenesulfonamidoimino)-N-(3-chlorophenyl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(benzenesulfonamidoimino)-N-(3-chlorophenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with 2-hydroxyacetophenone to form a chromene intermediate. This intermediate is then reacted with benzenesulfonamide and an appropriate amine under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(benzenesulfonamidoimino)-N-(3-chlorophenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonamidoimino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

(2Z)-2-(benzenesulfonamidoimino)-N-(3-chlorophenyl)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(benzenesulfonamidoimino)-N-(3-chlorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(benzenesulfonamidoimino)-N-(3-bromophenyl)-2H-chromene-3-carboxamide
  • (2Z)-2-(benzenesulfonamidoimino)-N-(3-fluorophenyl)-2H-chromene-3-carboxamide

Uniqueness

Compared to similar compounds, (2Z)-2-(benzenesulfonamidoimino)-N-(3-chlorophenyl)-2H-chromene-3-carboxamide exhibits unique chemical properties due to the presence of the 3-chlorophenyl group. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable subject for further research .

Properties

IUPAC Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3-chlorophenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4S/c23-16-8-6-9-17(14-16)24-21(27)19-13-15-7-4-5-12-20(15)30-22(19)25-26-31(28,29)18-10-2-1-3-11-18/h1-14,26H,(H,24,27)/b25-22-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIGATMELUBHSH-LVWGJNHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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